molecular formula C15H17N5OS B6425468 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 2034254-44-7

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6425468
CAS No.: 2034254-44-7
M. Wt: 315.4 g/mol
InChI Key: CNRREGQNWBBNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound combining a benzothiazole core with a triazole-substituted branched alkyl chain. The compound’s branched alkyl chain (3-methylbutan-2-yl) likely influences lipophilicity and bioavailability, as seen in structurally analogous compounds .

Key structural features include:

  • Benzothiazole-2-carboxamide: A planar aromatic system with a carboxamide group at position 2, enabling hydrogen-bond donor/acceptor interactions.
  • Triazole ring: A 1,2,3-triazole in the 2H configuration, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method .

Synthetic routes likely involve coupling benzothiazole-2-carboxylic acid derivatives with a triazole-containing amine intermediate, followed by purification via column chromatography and characterization by NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-10(2)12(9-20-16-7-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-8,10,12H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRREGQNWBBNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety and a triazole ring. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C15H20N4OS
Molecular Weight 320.41 g/mol
IUPAC Name N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with triazole rings can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for various triazole derivatives have been reported in the range of 1.95–4.24 μM, demonstrating significant inhibitory activity compared to standard drugs like doxorubicin and 5-fluorouracil .

Case Study:
In a study evaluating various triazole compounds, it was found that this compound exhibited strong cytotoxic effects against cancer cell lines with an IC50 lower than that of traditional chemotherapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Triazoles are known for their broad-spectrum activity against various pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the triazole ring facilitates interactions through hydrogen bonding and π-stacking with biological targets, which may lead to the inhibition of critical enzymes involved in cellular processes .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide exhibits significant anticancer properties . Case studies have evaluated its efficacy against various cancer cell lines:

  • MCF-7 Cell Line (Breast Cancer) : The compound demonstrated an IC₅₀ value of 15.63 µM, indicating strong cytotoxicity comparable to established anticancer agents like Tamoxifen (IC₅₀ = 10.38 µM).
  • A549 Cell Line (Lung Cancer) : In vitro studies showed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antifungal Activity

The compound has also been investigated for its antifungal properties. Studies have shown that it can inhibit the growth of pathogenic fungi, making it a candidate for developing antifungal therapies.

Agricultural Applications

This compound has potential applications in agriculture as a fungicide . Its ability to disrupt fungal cell membranes and inhibit spore germination can be leveraged to protect crops from fungal infections.

Material Science Applications

The unique structural features of this compound allow it to be utilized in material science for developing smart materials and coatings. Its stability and reactivity make it suitable for applications requiring specific chemical interactions or environmental responsiveness.

Case Studies and Research Findings

Recent studies have explored the synthesis pathways and biological activities of this compound:

Synthesis Pathways

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring through a cycloaddition reaction.
  • Coupling with benzothiazole derivatives to form the final product.

Biological Interaction Studies

Research has focused on understanding how this compound interacts with various biological macromolecules:

  • Binding studies reveal that it can effectively bind to proteins involved in cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents logP Molecular Weight Key Applications/Findings
Target Compound Benzothiazole + Triazole 3-methylbutan-2-yl ~2.5* ~331.4* Under investigation (hypothetical)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + Triazole + Thiazole 4-bromophenyl thiazole 3.1 623.5 High binding affinity in docking studies
N-(butan-2-yl)-3-methylpiperidine-1-carboxamide Piperidine Butan-2-yl 2.36 198.3 Model for lipophilicity studies
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) Benzimidazole + Isoxazole Propanamide linker 1.9 284.3 Antimicrobial activity screening

*Estimated based on analogous structures.

Key Observations:

Triazole vs. Thiazole/Isoxazole : The target’s triazole ring offers superior metabolic stability compared to thiazole or isoxazole derivatives, which are prone to oxidative degradation .

Branched Alkyl Chains : The 3-methylbutan-2-yl group in the target compound increases logP compared to simpler alkyl chains (e.g., butan-2-yl in ), suggesting enhanced membrane permeability.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s NHCO stretch (~3265 cm⁻¹) and CO stretch (~1678 cm⁻¹) align with benzothiazole carboxamides .
  • NMR : The triazole protons are expected at δ 7.5–8.5 ppm, similar to compound 9c , while benzothiazole protons appear at δ 7.0–7.3 ppm .

Preparation Methods

Alkylation of Propargylamine

Propargylamine is alkylated with 3-methyl-2-bromobutane to form 3-methyl-1-(prop-2-yn-1-yl)butan-2-amine. This step typically employs a base such as potassium carbonate in acetonitrile at 60–80°C.

Coupling of Benzothiazole and Triazole Moieties

The final step involves forming the amide bond between 1,3-benzothiazole-2-carboxylic acid and 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine. Carbodiimide-mediated coupling is the most common approach:

Activation of the Carboxylic Acid

1,3-Benzothiazole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

Amide Bond Formation

The activated ester reacts with the triazole-containing amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically conducted at 0–25°C for 4–12 hours.

Representative Protocol:

ComponentQuantity/Condition
Benzothiazole-2-carboxylic acid1.0 equiv.
EDC1.2 equiv.
NHS1.1 equiv.
Triazole amine1.05 equiv.
SolventDCM
Temperature0°C → 25°C
Time12 hours
Yield68–75%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances propose tandem cyclization-coupling strategies to reduce purification steps. For instance, in situ generation of the benzothiazole core followed by direct coupling with the triazole amine using polymer-supported reagents has shown promise, though yields remain moderate (55–65%).

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) accelerates both the cyclization and coupling steps, improving yields to 70–80% while reducing reaction times.

Analytical Validation

Critical quality control steps include:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient)

  • Mass Spectrometry: m/z 315.4 [M+H]+ (matches theoretical molecular weight)

  • 1H NMR: Key peaks include δ 8.1–7.3 (benzothiazole aromatic protons), δ 5.2 (triazole CH), and δ 1.1 (isopropyl CH3)

Challenges and Optimization Opportunities

  • Triazole Regioselectivity: The 1,2,3-triazol-2-yl isomer predominates under CuAAC conditions, but minor 1,4-regioisomers may require chromatographic separation.

  • Amine Stability: The secondary amine in the sidechain is prone to oxidation; reactions should be conducted under inert atmosphere.

  • Solvent Systems: Replacing DCM with greener solvents (e.g., cyclopentyl methyl ether) could enhance sustainability without compromising yield .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-[3-methyl-1-(2H-1,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide?

Methodological Answer:

  • Use solvent variations (e.g., DMF, ethanol) and catalysts (e.g., K2_2CO3_3) to improve yield, as demonstrated in analogous triazole-thiazole hybrid syntheses .
  • Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography with solvent systems like ethyl acetate/hexane .
  • Validate purity via melting point consistency and elemental analysis (e.g., matching calculated vs. experimental C, H, N content) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1620 cm1^{-1}, C-Cl at ~693 cm1^{-1}) .
  • NMR : Analyze 1^1H and 13^13C spectra for backbone confirmation (e.g., aromatic protons at 6.4–8.3 ppm, methyl groups at ~2.1 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., FABMS m/z 501 for benzothiazole derivatives) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, guided by studies on similar triazole-benzothiazole hybrids .
  • Perform in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) with MIC determination, referencing protocols for 5-chloro-benzoxazole derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or activity profiles?

Methodological Answer:

  • Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data, addressing discrepancies in peak assignments .
  • Cross-validate docking results with molecular dynamics simulations to assess binding stability, as seen in studies of triazole-acetamide derivatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in benzothiazole-triazole hybrids?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., halogens, methyl/methoxy groups) and correlate changes with bioactivity .
  • Use multivariate analysis (e.g., PCA or QSAR) to identify critical descriptors (e.g., logP, H-bond donors) influencing activity .

Q. How can reaction conditions be optimized using integrated computational-experimental approaches?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., transition state analysis) to predict optimal catalysts/solvents, as proposed by ICReDD’s reaction path search methods .
  • Validate predictions via high-throughput screening of reaction parameters (e.g., temperature, solvent polarity) .

Q. What methodologies address low yield or purity in multi-step syntheses of this compound?

Methodological Answer:

  • Introduce protective groups (e.g., Boc for amines) during intermediate steps to prevent side reactions .
  • Optimize crystallization conditions (e.g., solvent polarity, cooling rate) using solubility parameters derived from Hansen solubility theory .

Data Interpretation & Contradiction Management

Q. How should researchers resolve discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

  • Re-purify the compound via recrystallization or preparative HPLC to remove impurities affecting combustion analysis .
  • Cross-check with alternative techniques (e.g., X-ray crystallography for absolute structure confirmation) .

Q. What steps are recommended when biological activity contradicts computational predictions?

Methodological Answer:

  • Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) and validate with experimental binding assays (e.g., SPR or ITC) .
  • Assess membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues .

Methodological Resources

  • Spectral Databases : Reference PubChem or EPA DSSTox for comparative spectral data .
  • Software Tools : Use Gaussian for DFT, PyMOL for docking visualization, and MestReNova for NMR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.